N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure combining a bromophenyl group, a thiophen-2-ylsulfonyl moiety, and a tetrahydroisoquinoline core, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the tetrahydroisoquinoline intermediate.
Attachment of the Thiophen-2-ylsulfonyl Group: This can be done via sulfonylation, where thiophene-2-sulfonyl chloride reacts with the intermediate in the presence of a base.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl and thiophen-2-ylsulfonyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may exhibit bioactivity that could be harnessed for therapeutic purposes. Studies might focus on its potential as an inhibitor or modulator of specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- N-(4-methylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Uniqueness
Compared to these similar compounds, N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may exhibit unique reactivity due to the presence of the bromine atom, which can influence its electronic properties and steric interactions. This uniqueness can be leveraged in designing specific reactions or applications where the bromine atom plays a crucial role.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H17BrN2O3S2, with a molecular weight of approximately 477.4 g/mol. The compound features a bromine atom, a thiophene ring, and a tetrahydroisoquinoline core, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. Specifically:
- Mechanism : The compound may inhibit bacterial lipid biosynthesis and disrupt cell membrane integrity.
- Studies : In vitro studies have shown that derivatives with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as various fungal species .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Lines : It has shown efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
- Assays : Sulforhodamine B (SRB) assays indicated significant cytotoxic effects at varying concentrations. Notably, certain derivatives exhibited IC50 values in the low micromolar range .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiophene moiety enhanced activity against E. coli by increasing membrane permeability.
- Anticancer Screening : In another study focused on breast cancer cell lines, derivatives of the compound were tested for their ability to induce apoptosis. Results showed that compounds with higher bromine substitution exhibited increased apoptotic activity compared to their non-brominated counterparts .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in lipid biosynthesis in bacteria.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leading to apoptosis.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S2/c21-16-7-9-17(10-8-16)22-20(24)18-12-14-4-1-2-5-15(14)13-23(18)28(25,26)19-6-3-11-27-19/h1-11,18H,12-13H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKYHFAKFOOSAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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